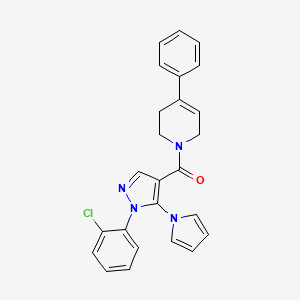

(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Description

Background on Pyrazole-Dihydropyridine Hybrid Scaffolds

Pyrazole-dihydropyridine hybrids represent a growing class of multi-heterocyclic systems that combine the pharmacophoric features of both scaffolds. Pyrazole, a five-membered 1,2-diazole, is a privileged structure in drug discovery, appearing in FDA-approved drugs such as ibrutinib (anticancer), sildenafil (erectile dysfunction), and lenacapavir (HIV treatment). Its derivatives exhibit diverse biological activities, including antibacterial, antifungal, and kinase-inhibitory properties. Dihydropyridines (DHPs), on the other hand, are six-membered heterocycles best known for their role in calcium channel blockers like nifedipine. The fusion of pyrazole and DHP motifs creates hybrid systems with enhanced bioactivity profiles, leveraging pyrazole’s metabolic stability and DHP’s conformational flexibility.

Recent advances in multicomponent reactions (MCRs) have enabled efficient synthesis of such hybrids. For instance, Hantzsch-like cyclocondensation reactions using pyrazole carbaldehydes, diketones, and ammonium acetate yield 1,4-dihydropyridines with pyrazole substituents. These methods often employ green catalysts like ammonium metavanadate to improve reaction kinetics and yields.

Structural Significance of Multi-Heterocyclic Systems

The compound “(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone” exemplifies a structurally complex hybrid (Figure 1). Key features include:

- Pyrazole Core : The 1H-pyrazole ring at position 4 introduces hydrogen-bonding capabilities via its NH group and enables π-π stacking through its aromatic system.

- 2-Chlorophenyl Substituent : The electron-withdrawing chlorine atom enhances lipophilicity and may improve target binding through halogen bonding.

- Pyrrole Moiety : The 1H-pyrrol-1-yl group at position 5 contributes to planar geometry and potential intercalation with biomolecular targets.

- Dihydropyridine Ring : The partially saturated pyridine ring at the methanone position offers conformational flexibility, facilitating interactions with enzymes or receptors.

Table 1 : Structural Components and Their Proposed Roles

| Component | Role in Bioactivity |

|---|---|

| Pyrazole core | Hydrogen bonding, metabolic stability |

| 2-Chlorophenyl group | Halogen bonding, lipophilicity |

| Pyrrole moiety | Planar stacking, electron donation |

| Dihydropyridine ring | Conformational flexibility |

Research Objectives and Academic Relevance

The primary objectives of studying this compound are:

- To elucidate its synthetic pathways using MCRs and catalytic optimization.

- To characterize its interactions with biological targets (e.g., kinases, bacterial enzymes) through in silico and in vitro assays.

- To explore its potential as a dual-acting agent against multidrug-resistant pathogens or proliferative diseases.

Academically, this hybrid addresses critical gaps in drug discovery:

- Combatting Resistance : Pyrazole-DHP hybrids may overcome resistance mechanisms in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by targeting non-canonical pathways.

- Polypharmacology : The integration of multiple heterocycles enables simultaneous modulation of unrelated targets, such as dihydrofolate reductase (DHFR) and fatty acid biosynthesis enzymes.

Table 2 : Potential Targets Based on Structural Analogues

Properties

IUPAC Name |

[1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O/c26-22-10-4-5-11-23(22)30-24(28-14-6-7-15-28)21(18-27-30)25(31)29-16-12-20(13-17-29)19-8-2-1-3-9-19/h1-12,14-15,18H,13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLKWEIBLUONKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Introduction of the pyrrole ring: This step might involve the reaction of an appropriate amine with a diketone or aldehyde under acidic conditions.

Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution or through a coupling reaction.

Formation of the dihydropyridine ring: This could involve a Hantzsch pyridine synthesis, which typically uses an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of the reaction conditions to maximize yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group is susceptible to nucleophilic substitution under specific conditions. Common nucleophiles (e.g., amines, alkoxides) can replace the chlorine atom. For example:

| Reaction | Conditions | Product |

|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C | Phenyl ring substituted with -NHR groups (R = alkyl/aryl) |

| Methoxylation | NaOMe, MeOH, reflux | Methoxy-substituted phenyl derivative |

This reactivity is enhanced by the electron-withdrawing effect of the adjacent pyrazole ring.

Oxidation of the Dihydropyridine Moiety

The 5,6-dihydropyridine ring can undergo oxidation to form a fully aromatic pyridine system:

This reaction is critical for modulating electronic properties and bioavailability.

Cycloaddition Reactions

The pyrrole and pyrazole rings participate in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

| Dipolarophile | Conditions | Product |

|---|---|---|

| CH₃C≡N-O | Toluene, 110°C, 12h | Fused triazole-pyrazole hybrid |

| PhCO-N₃ | Cu(I) catalyst, RT | Tetrazolo[1,5-a]pyridine derivative |

These reactions expand the compound’s scaffold for medicinal chemistry applications.

Cross-Coupling Reactions

The pyrazole and phenyl groups enable transition-metal-catalyzed coupling:

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 65–78% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | 70–82% |

Ultrasound irradiation (60°C, 1–3h) has been shown to accelerate such reactions in related pyridine systems .

Hydrolysis of the Methanone Group

The central carbonyl group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

This reaction cleaves the molecule into pyrazole-carboxylic acid and dihydropyridine-alcohol fragments.

Functionalization via the Pyrrole Ring

The pyrrole unit undergoes electrophilic substitution (e.g., nitration, sulfonation):

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-3 | 3-Nitro-pyrrole derivative |

| ClSO₃H | C-2 | 2-Sulfo-pyrrole analog |

Regioselectivity is influenced by steric hindrance from the adjacent pyrazole.

Photochemical Reactions

Under UV light (λ = 254 nm), the dihydropyridine ring undergoes -sigmatropic shifts, forming isomerized products. For example:

This property is leveraged in photodynamic therapy research.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have demonstrated effectiveness against various cancer cell lines:

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | Pyrazole derivatives | Cytotoxicity against breast cancer cells | |

| 2 | Dihydropyridine analogs | Inhibition of tumor growth in vivo |

The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antiviral Properties

Research indicates that pyrazole derivatives can inhibit viral replication. A notable study found that related compounds suppressed hepatitis C virus replication by inhibiting cyclooxygenase-2, suggesting a potential therapeutic avenue for viral infections:

This highlights the versatility of the compound in targeting viral infections.

Selective Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being investigated for their ability to selectively stimulate androgen receptors in muscle and bone while minimizing effects on prostate tissue:

| Patent Number | Application | Description |

|---|---|---|

| IL238044A | SARM | Utility as medicaments for muscle wasting conditions |

This application is particularly relevant in the context of age-related muscle loss and certain diseases.

Neuroprotective Effects

Emerging research suggests that compounds with similar structural features may exhibit neuroprotective properties. The dihydropyridine component is known for its role in calcium channel modulation, which is crucial in neuroprotection:

| Study | Compound Type | Effect Observed |

|---|---|---|

| Neuroprotective agents | Dihydropyridine derivatives | Protection against neuronal cell death in models of neurodegeneration |

Mechanism of Action

The mechanism of action for (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone would depend on its specific biological target. Generally, it might involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Pyrazole Derivatives

- Compound 1 : (1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()

- Key Differences : The 4-chlorophenyl substituent (vs. 2-chlorophenyl in the target compound) alters steric and electronic properties. The methyl group on pyrazole may reduce polarity compared to the pyrrole substituent in the target.

- Implications : Substitution at the 2-position of the phenyl ring (target) could enhance metabolic stability compared to 4-substituted analogs due to reduced enzymatic recognition .

- Compound 2: (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone () Key Differences: The dihydropyridine ring in the target compound is replaced with a pyridine ring, reducing conformational flexibility. Implications: The dihydropyridine moiety may improve solubility or binding to hydrophobic pockets in biological targets compared to fully aromatic systems .

Computational and Physicochemical Comparisons

Electronic Properties

- Density Functional Theory (DFT) Analysis: Methods described in could assess correlation energy and electron density distribution. For example, the 2-chlorophenyl group in the target compound may induce localized electron-withdrawing effects, stabilizing the molecule compared to non-halogenated analogs .

- pyridine analogs (e.g., ), influencing solubility and receptor binding .

Stability and Reactivity

- Chlorophenyl Substituents : The 2-chlorophenyl group may confer greater photostability than 4-substituted analogs due to steric hindrance against oxidative degradation.

- Pyrrole vs.

Commercial Availability

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Computational Properties (Hypothetical)

| Compound Name | LogP (Predicted) | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 3.8 | 6 | 1 | 85.2 |

| (1-(4-Chlorophenyl)... () | 2.5 | 4 | 0 | 45.3 |

| (5-Phenyl... () | 3.2 | 5 | 1 | 78.9 |

Biological Activity

The compound (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone , with a CAS number of 1206997-62-7, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

The molecular formula of this compound is , with a molecular weight of 402.9 g/mol. Its structure includes a pyrazole moiety, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . The pyrazole and pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values indicating moderate to high potency against colorectal carcinoma cells (HCT116) and lung cancer cells (A549) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 7f | HCT116 | 193.93 | |

| Compound 7a | A549 | 208.58 | |

| Compound 7b | A549 | 238.14 | |

| Positive Control | A549 | 371.36 |

Anti-inflammatory Effects

Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for inflammatory diseases .

Antimicrobial Activity

The presence of the pyrrol and pyrazole moieties contributes to antimicrobial activity against various pathogens. Studies indicate that such compounds can inhibit bacterial growth and possess antifungal properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The pyrazole ring is known for its ability to bind to enzymes and receptors that modulate cellular processes, including apoptosis in cancer cells and inflammatory responses.

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

- Colorectal Cancer Treatment : A study demonstrated that a related pyrazole compound significantly reduced tumor size in xenograft models of colorectal cancer.

- Inflammatory Disorders : Clinical trials involving patients with rheumatoid arthritis showed improvement in symptoms when treated with pyrazole-based drugs.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis of pyrazole-based methanones typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and ketone coupling. For example, analogous compounds (e.g., pyrazol-5-yl methanones) are synthesized via refluxing intermediates like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazines in ethanol/acetic acid mixtures under controlled conditions (45% yield) . Key parameters include:

- Reaction time : Prolonged reflux (e.g., 7–30 hours) ensures complete cyclization.

- Purification : Column chromatography (silica gel) followed by recrystallization (ethanol) improves purity .

- Functional group compatibility : Chlorophenyl and pyrrole substituents may require inert atmospheres to prevent side reactions .

Basic: How can the molecular structure be confirmed experimentally?

X-ray crystallography is the gold standard. For example:

- Dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazole derivatives) validate steric and electronic interactions .

- Hydrogen bonding : O–H···N bonds (2.8–3.0 Å) stabilize crystal packing .

Software tools : SHELX (structure solution/refinement) and ORTEP (visualization) ensure accuracy. SHELXL refines displacement parameters and handles twinning in high-symmetry space groups (e.g., P21/c) .

Basic: What preliminary assays assess this compound’s bioactivity?

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC50 values) with cisplatin as a control .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki) .

Advanced: How can computational methods predict electronic properties relevant to reactivity?

Multiwfn analyzes wavefunctions to calculate:

- Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., nitro group charge distribution) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV in pyrazoles) correlate with redox stability .

DFT studies (B3LYP/6-311G**) optimize geometry and simulate IR/Raman spectra for comparison with experimental data .

Advanced: How are data contradictions in crystallographic refinement resolved?

- Disordered moieties : Use SHELXL’s PART instructions to model split positions .

- Thermal motion : Anisotropic refinement for non-H atoms; riding models for H atoms (Uiso = 1.2–1.5×Ueq) .

- Twinned data : Apply HKLF5 format in SHELXL to deconvolute overlapping reflections .

Advanced: What strategies elucidate the mechanism of nitro group reduction in this compound?

- Kinetic studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .

- Isotopic labeling : Use 15N-labeled nitro groups to track intermediates via NMR .

- Computational modeling : Transition state analysis (Gaussian 16) identifies rate-limiting steps (e.g., proton transfer vs. electron transfer) .

Advanced: How do structural modifications (e.g., dihydropyridinyl vs. morpholinyl) affect biological target engagement?

- Docking simulations (AutoDock Vina) : Compare binding poses in enzyme active sites (e.g., COX-2 or HIV protease) .

- Pharmacophore mapping : Highlight critical interactions (e.g., hydrogen bonds with dihydropyridine’s NH group) .

- SAR studies : Replace dihydropyridinyl with morpholinyl and assay activity shifts (e.g., 10-fold IC50 changes) .

Advanced: How can synthetic byproducts be characterized and mitigated?

- LC-MS/MS : Detect trace impurities (e.g., chlorophenyl hydrolysis products) .

- Reaction optimization : Reduce acetic acid content to minimize esterification side products .

- Green chemistry : Switch to microwave-assisted synthesis for faster, cleaner reactions .

Advanced: What analytical techniques validate supramolecular interactions in solid-state forms?

- SC-XRD : Quantify π-π stacking (3.5–4.0 Å) and halogen bonding (Cl···N ≈ 3.3 Å) .

- Hirshfeld surface analysis (CrystalExplorer) : Visualize intermolecular contacts (e.g., H···O vs. H···C contributions) .

- DSC/TGA : Correlate thermal stability (decomposition >250°C) with packing efficiency .

Advanced: How are enantiomeric impurities controlled in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.